molecular formula C17H24N2O6S B2406112 Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate CAS No. 2415620-67-4

Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate

Cat. No.: B2406112
CAS No.: 2415620-67-4
M. Wt: 384.45
InChI Key: UKIYVXJIFAENIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.

    Carbamoylation: The carbamoyl group is introduced through a reaction with isocyanates.

    Esterification: The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(4-methoxy-1-methylpiperidin-4-yl)methylcarbamoyl]benzoate: Lacks the sulfonyl group.

    Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]phenylacetate: Contains a phenylacetate ester instead of a benzoate ester.

Uniqueness

Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate is unique due to the presence of both the sulfonyl group and the benzoate ester, which confer specific chemical and biological properties. These structural features may enhance its stability, reactivity, and potential bioactivity compared to similar compounds.

Properties

IUPAC Name

methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c1-24-16(21)14-6-4-13(5-7-14)15(20)18-12-17(25-2)8-10-19(11-9-17)26(3,22)23/h4-7H,8-12H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIYVXJIFAENIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCN(CC2)S(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.